molecular formula C19H27N3S B6514856 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 931937-43-8

2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No. B6514856
CAS RN: 931937-43-8
M. Wt: 329.5 g/mol
InChI Key: MJDGIZAJURXOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene (TBTED) is a novel compound that has been studied extensively for its potential medicinal and biological applications. TBTED is an organic compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of one or more atoms of different elements in the same ring. TBTED has been studied for its potential use in drug synthesis, drug delivery, and other medical applications.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is not yet fully understood. However, it is believed that the anti-inflammatory and antioxidant properties of this compound are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to interact with various proteins and enzymes, suggesting that it may act as a modulator of protein and enzyme activity.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and antioxidant properties, which could potentially be used in the treatment of various diseases and conditions. In addition, this compound has been found to interact with various proteins and enzymes, suggesting that it may act as a modulator of protein and enzyme activity. This compound has also been found to possess cytotoxic activity, which could potentially be used to target cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene in lab experiments include its availability and ease of synthesis. In addition, this compound is a relatively stable compound, which makes it suitable for long-term storage and use in experiments. However, there are some limitations to using this compound in lab experiments. For example, the compound is not water-soluble and may require the use of organic solvents for dissolution. In addition, this compound is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

The potential applications of 2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene are still being explored, and there are many future directions that could be taken. One possible direction could be the development of novel drug delivery systems using this compound. Another possible direction could be the development of novel drugs using this compound as a building block. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions. Finally, further research could be conducted to explore the potential of this compound as a modulator of protein and enzyme activity.

Synthesis Methods

2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can be synthesized through a multi-step process involving a variety of chemical reactions. The first step involves the formation of a tert-butylphenyl group from the reaction of tert-butyl chloride and phenylmagnesium bromide. This is followed by the reaction of the tert-butylphenyl group with ethylsulfanyl chloride to form the ethylsulfanyl group. The final step involves the formation of the 1,4,8-triazaspiro[4.5]deca-1,3-diene ring by the reaction of the ethylsulfanyl group with 1,4-diazabicyclo[2.2.2]octane.

Scientific Research Applications

2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has been studied extensively for its potential medicinal and biological applications. This compound has been found to possess anti-inflammatory and antioxidant properties, which could potentially be used in the treatment of various diseases and conditions. In addition, this compound has been studied for its potential use in drug delivery, where it could be used to transport drugs to specific sites in the body. This compound has also been studied for its potential use in drug synthesis, where it could be used to synthesize novel drugs.

properties

IUPAC Name

2-(4-tert-butylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3S/c1-5-23-17-16(21-19(22-17)10-12-20-13-11-19)14-6-8-15(9-7-14)18(2,3)4/h6-9,20H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGIZAJURXOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCNCC2)N=C1C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.